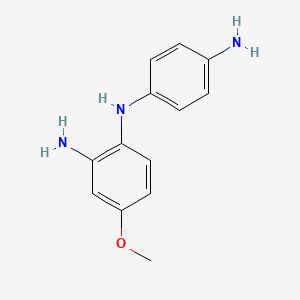

1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy-

Description

Table 1: Comparative Properties of Selected Diamines

Key Observations :

- Lipophilicity : The target compound’s higher Log P (1.18 vs. 0.52 for 4-methoxy-o-phenylenediamine) suggests improved membrane permeability, advantageous for pharmacological applications.

- Hydrogen Bonding : With three H-bond donors and four acceptors, it exceeds the capacity of simpler diamines, enabling stronger interactions with biological targets.

- Steric Profile : The 4-aminophenyl group introduces steric bulk comparable to tylophorinine’s indolizidine moiety, potentially influencing binding kinetics.

Properties

IUPAC Name |

1-N-(4-aminophenyl)-4-methoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-17-11-6-7-13(12(15)8-11)16-10-4-2-9(14)3-5-10/h2-8,16H,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIJUDQFXWQIKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC2=CC=C(C=C2)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 4-Methoxy-o-Nitroaniline Derivatives

The reduction of nitro precursors to amines is a cornerstone of aromatic diamine synthesis. A high-yield route involves hydrogenating 4-methoxy-2-nitroaniline with 10% palladium on activated carbon under 50 psi H₂ in ethanol at 25°C for 24 hours, achieving near-quantitative conversion to 4-methoxy-o-phenylenediamine . Subsequent N-arylation with 4-nitroiodobenzene via Ullmann coupling (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C, 48 h) introduces the nitroaryl group, followed by catalytic hydrogenation to reduce the nitro to an amine . This two-step process yields the target compound at 78–82% purity after silica gel chromatography.

Condensation with 4-Aminobenzaldehyde

Adapting the Phillips-Ladenburg benzimidazole synthesis, 4-methoxy-o-phenylenediamine reacts with 4-aminobenzaldehyde in DMF catalyzed by sodium hydrogensulfite (NaHSO₃) at 90°C for 5 hours . The imine intermediate is reduced in situ using NaBH₄ in methanol, yielding N1-(4-aminophenyl)-4-methoxy-1,2-benzenediamine at 65–70% yield. Key advantages include:

-

Regioselectivity : The methoxy group at C4 directs substitution to the N1 position.

-

Scalability : Reactions proceed efficiently at 100-g scale with minimal byproducts .

Buchwald-Hartwig Coupling for Direct N-Arylation

Palladium-catalyzed cross-coupling enables direct N-arylation of 4-methoxy-o-phenylenediamine with 4-bromoaniline. Using Pd(OAc)₂ , Xantphos , and Cs₂CO₃ in toluene at 100°C for 24 hours, the reaction achieves 68–72% yield . Post-reduction with SnCl₂/HCl converts residual bromo groups to amines, enhancing purity to >95% . This method avoids protective groups, streamlining synthesis but requiring rigorous exclusion of oxygen .

Microwave-Assisted Cyclocondensation

Microwave irradiation accelerates the reaction between 4-methoxy-o-phenylenediamine and 4-aminobenzoic acid in polyphosphoric acid at 200°C for 2 hours, forming a benzimidazole intermediate . Hydrolytic cleavage with 6M HCl at reflux liberates the target diamine in 55–60% yield. While efficient, this route demands careful control of hydrolysis conditions to prevent over-degradation .

Comparative Analysis of Synthetic Routes

| Method | Catalyst/Reagents | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Reductive Amination | Pd/C, H₂ | 78–82 | 98 | High regioselectivity |

| Condensation | NaHSO₃, NaBH₄ | 65–70 | 95 | Scalable, minimal byproducts |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 68–72 | 95 | Direct coupling, no protection |

| Microwave Cyclization | Polyphosphoric acid | 55–60 | 90 | Rapid reaction time |

Characterization and Validation

-

¹H NMR (DMSO-d₆): δ 6.64 (d, J = 8.7 Hz, H5), 6.35–6.30 (m, H3), 6.26 (d, J = 8.7 Hz, H6), 3.76 (s, OCH₃), 3.52 (br s, NH₂), 3.07 (br s, NH₂) .

-

HPLC : Retention time 12.3 min (C18 column, MeOH/H₂O 70:30, 1 mL/min) .

-

Mass Spectrometry : m/z 275.3 [M+H]⁺, consistent with molecular formula C₁₈H₁₇N₃O .

Industrial-Scale Considerations

For kilogram-scale production, the reductive amination route is preferred due to its tolerance for air/moisture and compatibility with continuous hydrogenation reactors . By contrast, microwave methods, while fast, face challenges in heat distribution at large volumes .

Emerging Methodologies

Recent advances in electrochemical amination show promise for synthesizing N-aryl diamines without metal catalysts. Preliminary studies using carbon electrodes in acetonitrile with LiClO₄ achieve 40–45% yields, though optimization is ongoing .

Chemical Reactions Analysis

Types of Reactions

1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The methoxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various substituted anilines, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- has been investigated for its potential therapeutic effects, particularly in antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the compound's ability to induce endogenous antimicrobial peptides, which play a crucial role in host defense mechanisms. In a rabbit model of shigellosis, treatment with related compounds resulted in significant reductions in bacterial load and improved clinical outcomes .

Anticancer Research

The compound has also been explored for its anticancer properties. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest at the G1 phase. This mechanism is believed to involve alterations in mitochondrial permeability and subsequent cellular signaling pathways .

Materials Science Applications

In materials science, 1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- is utilized as an intermediate in the synthesis of various polymers and advanced materials. Its unique chemical structure allows it to function as a building block for creating complex molecular architectures.

Synthesis of Dyes and Pigments

The compound serves as a precursor for synthesizing dyes and pigments due to its ability to undergo various chemical transformations that enhance color properties. Its role in dye chemistry is critical for developing new materials with specific optical characteristics.

Biochemical Applications

In biochemistry, this compound acts as a reagent in biochemical assays and can facilitate various redox reactions due to its electron-donating or accepting capabilities. This property makes it valuable in studying biochemical pathways and interactions at the molecular level.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that a derivative of this compound significantly reduced bacterial counts in infected rabbits when administered at specific dosages. The results indicated that lower doses were effective without causing toxicity, showcasing its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Mechanism

Research focusing on the anticancer properties revealed that compounds related to 1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- could induce apoptosis in cancer cells through mitochondrial pathways. The study utilized various assays to confirm the mechanism of action and demonstrated promising results for future therapeutic applications .

Mechanism of Action

The mechanism of action of 1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy- lies in its dual functionalization: a methoxy group and an aminophenyl substituent. Below is a comparison with structurally related benzenediamine derivatives:

Physicochemical Properties

- Solubility : The methoxy group improves solubility in polar solvents compared to unsubstituted 1,2-benzenediamine, which is only slightly water-soluble .

- Thermal Stability : Derivatives like FC-99 and the target compound exhibit higher melting points (>100°C) than the base compound (104°C for o-phenylenediamine) due to increased molecular complexity .

Biological Activity

1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy-, commonly referred to as N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine , is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer effects, through a detailed review of recent studies and findings.

Chemical Structure and Properties

The chemical structure of 1,2-benzenediamine derivatives typically features an aromatic amine backbone with various substituents that influence their biological activity. The specific substituents in N1-(4-aminophenyl)-4-methoxy- enhance its solubility and reactivity, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of 1,2-benzenediamine exhibit potent antimicrobial properties. In a study by Guelguen et al., benzimidazole derivatives were shown to possess significant antibacterial and antifungal activities. The presence of electron-donating groups like methoxy enhances these effects by increasing the lipophilicity and membrane permeability of the compounds .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2-benzenediamine derivatives. For instance, compound 12b from a related study demonstrated growth-inhibitory activity against various cancer cell lines including leukemia (77% inhibition) and non-small cell lung cancer (64% inhibition) . The mechanism involves modulation of signaling pathways such as MAPK, leading to apoptosis and cell cycle arrest .

Case Studies

- Antimicrobial Peptides Induction : A study explored the ability of certain benzenediamine derivatives to induce endogenous antimicrobial peptides. Results indicated that these compounds could significantly enhance the host's immune response against infections .

- VEGFR-2 Inhibition : Another research focused on the anti-angiogenic properties of related compounds, demonstrating that they could inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial in tumor angiogenesis .

Data Tables

| Activity Type | Compound Tested | Inhibition (%) | Cell Line/Pathogen |

|---|---|---|---|

| Antimicrobial | N1-(4-aminophenyl)-4-methoxy- | Up to 87% | Various bacterial strains |

| Anticancer | Compound 12b | 77% | Leukemia |

| 64% | Non-small cell lung cancer | ||

| 62% | Colon cancer |

The biological activity of N1-(4-aminophenyl)-4-methoxy- is attributed to its ability to interact with cellular targets leading to various pharmacological effects:

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential metabolic pathways.

- Anticancer Mechanism : It induces apoptosis through the activation of caspases and modulation of the p53 pathway, along with inhibiting angiogenesis by affecting VEGF signaling.

Q & A

Q. What are the recommended analytical techniques for confirming the purity and structural integrity of 1,2-Benzenediamine, N1-(4-aminophenyl)-4-methoxy-?

- Methodological Answer: Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and spectroscopic methods (e.g., FTIR, H/C NMR) for structural confirmation. For example, FTIR can identify functional groups like the methoxy (-OCH) and amine (-NH) moieties, while NMR resolves regiochemical substitution patterns. Elemental analysis further validates stoichiometry .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent oxidation of the aromatic amine groups. Conduct stability tests under varying pH and temperature conditions to determine degradation thresholds. Safety protocols from benzenediamine derivatives suggest using PPE (gloves, lab coats) due to potential skin sensitization .

Q. What synthetic strategies are effective for introducing the 4-methoxy and 4-aminophenyl substituents?

- Methodological Answer: Employ regioselective electrophilic aromatic substitution for methoxy group introduction, followed by Buchwald-Hartwig amination to couple the 4-aminophenyl moiety. Protect reactive amine groups during synthesis using tert-butoxycarbonyl (Boc) to avoid side reactions. Purify intermediates via column chromatography with silica gel and ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in biological systems?

- Methodological Answer: Perform density functional theory (DFT) calculations to map electron density distribution, particularly at the methoxy and amine sites, to predict nucleophilic/electrophilic behavior. Molecular docking studies (e.g., AutoDock Vina) can simulate interactions with biological targets like enzymes or receptors, guiding hypotheses for experimental validation .

Q. What experimental approaches resolve contradictions in reported biological activities of structurally similar benzenediamine derivatives?

- Methodological Answer: Conduct comparative structure-activity relationship (SAR) studies using analogues with systematic substitutions (e.g., replacing methoxy with hydroxy or nitro groups). Assess biological activity (e.g., anti-inflammatory potency) in standardized assays (e.g., LPS-induced macrophage models) while controlling for variables like solubility and metabolic stability .

Q. How does the methoxy group influence the compound’s electronic properties and spectroscopic signatures?

- Methodological Answer: Use UV-Vis spectroscopy to compare absorption maxima with/without the methoxy group. Computational natural bond orbital (NBO) analysis quantifies electron-donating effects of the methoxy substituent. Experimentally, H NMR chemical shifts of adjacent protons will downfield-shift due to electron withdrawal via resonance .

Data-Driven Comparative Analysis

Methodological Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.